molecular formula C6H13NO2S B12448206 D-homomethionine

D-homomethionine

Cat. No.: B12448206
M. Wt: 163.24 g/mol
InChI Key: SFSJZXMDTNDWIX-RXMQYKEDSA-N
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Description

D-homomethionine: is a derivative of methionine, an essential amino acid It is characterized by the presence of a sulfur atom and an extended carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: D-homomethionine can be synthesized through a series of chemical reactions involving the elongation of the carbon chain of methionine. One common method involves the use of methylthioalkylmalate synthase, which catalyzes the condensation of a methylthio-2-oxoalkanoic acid with acetyl-CoA . This process requires a divalent metal ion and an adenine nucleotide for catalytic activity.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound, ensuring a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: D-homomethionine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The amino group in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

D-homomethionine has a wide range of applications in scientific research:

Mechanism of Action

D-homomethionine exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of important biomolecules such as succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also plays a role in regulating metabolic processes, oxidative stress, and immune responses. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

    L-homomethionine: The enantiomer of D-homomethionine, with similar chemical properties but different biological activities.

    Methionine: The parent compound, essential for protein synthesis and various metabolic processes.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions and the synthesis of polyamines.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This stereochemistry can result in distinct biological activities compared to its enantiomer and other related compounds.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2R)-2-amino-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

SFSJZXMDTNDWIX-RXMQYKEDSA-N

Isomeric SMILES

CSCCC[C@H](C(=O)O)N

Canonical SMILES

CSCCCC(C(=O)O)N

Origin of Product

United States

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